1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
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Overview
Description
1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The hydroxymethyl group attached to the azetidine ring and the ethanone moiety contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one typically involves the reaction of azetidine derivatives with appropriate reagents to introduce the hydroxymethyl and ethanone groups. One common method involves the use of azetidine-2-carboxylic acid as a starting material, which undergoes a series of reactions including reduction, protection, and functional group transformations to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective protection and deprotection of functional groups, and purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(2S)-2-(carboxymethyl)azetidin-1-yl]ethan-1-one.
Reduction: Formation of 1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethanol.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl and ethanone groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A precursor in the synthesis of 1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one.
Azetidine-3-carboxylic acid: Another azetidine derivative with different functional groups.
1-(Hydroxymethyl)azetidine: Lacks the ethanone moiety but shares the hydroxymethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the hydroxymethyl and ethanone groups in the azetidine ring structure differentiates it from other similar compounds .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(9)7-3-2-6(7)4-8/h6,8H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
DSMLSOUSFHKVTH-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N1CC[C@H]1CO |
Canonical SMILES |
CC(=O)N1CCC1CO |
Origin of Product |
United States |
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